tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate
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Overview
Description
tert-Butyl(2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-indole with tert-butyl acetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl(2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl(2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole
Uniqueness
tert-Butyl(2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-azeto-indole core and tert-butyl ester group contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1251008-18-0 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl (2aS,7bS)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-7-5-4-6-9(10)12-11(16)8-15-12/h4-7,11-12,15H,8H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
OAHLBUUZWYYCJC-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CN[C@H]2C3=CC=CC=C31 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNC2C3=CC=CC=C31 |
Origin of Product |
United States |
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